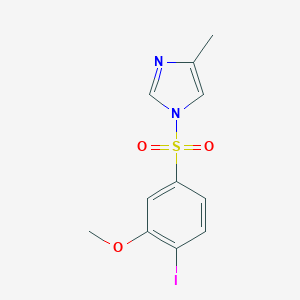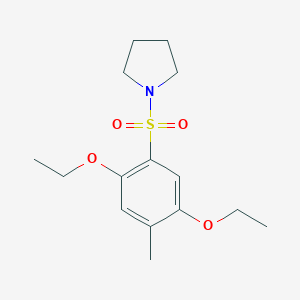
1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is a complex organic compound characterized by the presence of an iodine atom, a methoxy group, and a benzenesulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole typically involves multiple steps. One common method starts with the iodination of 3-methoxybenzenesulfonyl chloride, followed by the introduction of the imidazole ring through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-(4-Iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the sulfonyl group can enhance its binding affinity to these targets, leading to modulation of their activities. The methoxy group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine-4-carboxamide
- 1-(4-Iodo-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine
- 1-(4-Iodo-3-methoxybenzenesulfonyl)-1H-pyrazole
Uniqueness
1-(4-Iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which can confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4-iodo-3-methoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKJXLGZPINUJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)I)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B345405.png)
![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345406.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole](/img/structure/B345414.png)

![Ethyl 4-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B345418.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B345420.png)
![Ethyl 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345421.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}cyclopentylamine](/img/structure/B345423.png)
amine](/img/structure/B345425.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B345426.png)
amine](/img/structure/B345428.png)


amine](/img/structure/B345431.png)
